molecular formula C23H30N4O5 B2704179 N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide CAS No. 1169961-65-2

N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide

Cat. No.: B2704179
CAS No.: 1169961-65-2
M. Wt: 442.516
InChI Key: YGHDAZKZCOIANS-UHFFFAOYSA-N
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Description

N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a ureido group, a dimethoxyphenyl moiety, and a pivalamidobenzamide segment. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ureido Intermediate: The reaction between 3,5-dimethoxyaniline and isocyanate forms the ureido intermediate.

    Alkylation: The ureido intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Amidation: The final step involves the reaction of the alkylated ureido intermediate with 4-pivaloyl chloride to form the pivalamidobenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ureido and amide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or amides.

Scientific Research Applications

N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The ureido and amide groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-acetamidobenzamide
  • N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-benzamidobenzamide

Uniqueness

N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide is unique due to the presence of the pivaloyl group, which imparts steric hindrance and influences the compound’s reactivity and binding affinity. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

N-[2-[(3,5-dimethoxyphenyl)carbamoylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5/c1-23(2,3)21(29)26-16-8-6-15(7-9-16)20(28)24-10-11-25-22(30)27-17-12-18(31-4)14-19(13-17)32-5/h6-9,12-14H,10-11H2,1-5H3,(H,24,28)(H,26,29)(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHDAZKZCOIANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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